molecular formula C5H10O4 B6589671 2,3-dihydroxypentanoic acid CAS No. 26386-47-0

2,3-dihydroxypentanoic acid

Cat. No.: B6589671
CAS No.: 26386-47-0
M. Wt: 134.13 g/mol
InChI Key: CJXCLBPFKGZXJP-UHFFFAOYSA-N
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Description

2,3-Dihydroxypentanoic acid is an organic compound belonging to the class of hydroxy fatty acids It is characterized by the presence of two hydroxyl groups attached to the second and third carbon atoms of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypentanoic acid can be synthesized through several methods. One common approach involves the epoxidation of unsaturated aldehydes such as 2-E-pentenal, followed by hydrolysis to introduce the hydroxyl groups . The reaction typically requires an oxidizing agent like hydrogen peroxide and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve the large-scale epoxidation of unsaturated aldehydes, followed by hydrolysis under controlled conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-diketopentanoic acid or 2,3-dicarboxypentanoic acid.

    Reduction: Formation of 2,3-pentanediol.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2,3-Dihydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These interactions are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxyvaleric acid: Similar structure but with a different carbon chain length.

    2,3-Dihydroxybutanoic acid: Another hydroxy fatty acid with a shorter carbon chain.

    2,3-Dihydroxyhexanoic acid: A hydroxy fatty acid with a longer carbon chain.

Uniqueness

2,3-Dihydroxypentanoic acid is unique due to its specific carbon chain length and the position of its hydroxyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,3-dihydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9/h3-4,6-7H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXCLBPFKGZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312782
Record name 4,5-Dideoxypentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,3-Dihydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000421
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26386-47-0
Record name 4,5-Dideoxypentonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26386-47-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dideoxypentonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxypentanoic acid
Source European Chemicals Agency (ECHA)
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Record name 2,3-Dihydroxyvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000421
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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